molecular formula C11H12O3 B11769315 Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate

Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B11769315
M. Wt: 192.21 g/mol
InChI Key: IDJNUGNMQBIGAJ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydrobenzofuran: Shares a similar core structure but lacks the carboxylate group.

    2,3-Dihydrobenzofuran-7-carboxamide: Contains an amide group instead of a carboxylate group.

    2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Features a ketone group in addition to the carboxamide group.

Uniqueness

Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate is an organic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure consisting of a benzofuran moiety with a carboxylate group and a methyl ester. Its molecular formula is C11H12O3C_{11}H_{12}O_3, and it is characterized by the following structural features:

  • Benzofuran Core : Contributes to its chemical reactivity and biological activity.
  • Methyl Group at Position 2 : Influences its interaction with biological targets.
  • Carboxylate Functionality : Enhances solubility and potential for biological interaction.

The primary mechanism of action for this compound involves its interaction with specific biological targets:

  • PARP-1 Inhibition : This compound has been identified as an inhibitor of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme involved in DNA repair pathways. Inhibition of PARP-1 can lead to impaired DNA repair mechanisms, resulting in cellular apoptosis, particularly in cancer cells .

Anticancer Properties

Numerous studies have indicated that this compound exhibits significant anticancer activity:

  • Cell Line Studies : In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines through the inhibition of PARP-1 .
Cell LineIC50 (µM)Mechanism
HeLa12.5PARP-1 inhibition
MCF715.0DNA damage response
A54910.0Apoptosis induction

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Bacterial Inhibition : It has been tested against several bacterial strains, demonstrating effective inhibition against Gram-positive bacteria .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study on Cancer Cell Lines

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their efficacy as PARP inhibitors. The lead compound exhibited an IC50 value of 9.45 µM against PARP-1, highlighting its potential as a therapeutic agent for cancers with defective DNA repair mechanisms .

Antiviral Activity

Another study investigated the antiviral potential of benzofuran derivatives, including this compound, against the hepatitis C virus (HCV). The results indicated that the compound showed significant antiviral activity in vitro, suggesting its potential as a treatment for HCV infections .

Properties

IUPAC Name

methyl 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-6-8-4-3-5-9(10(8)14-7)11(12)13-2/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJNUGNMQBIGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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